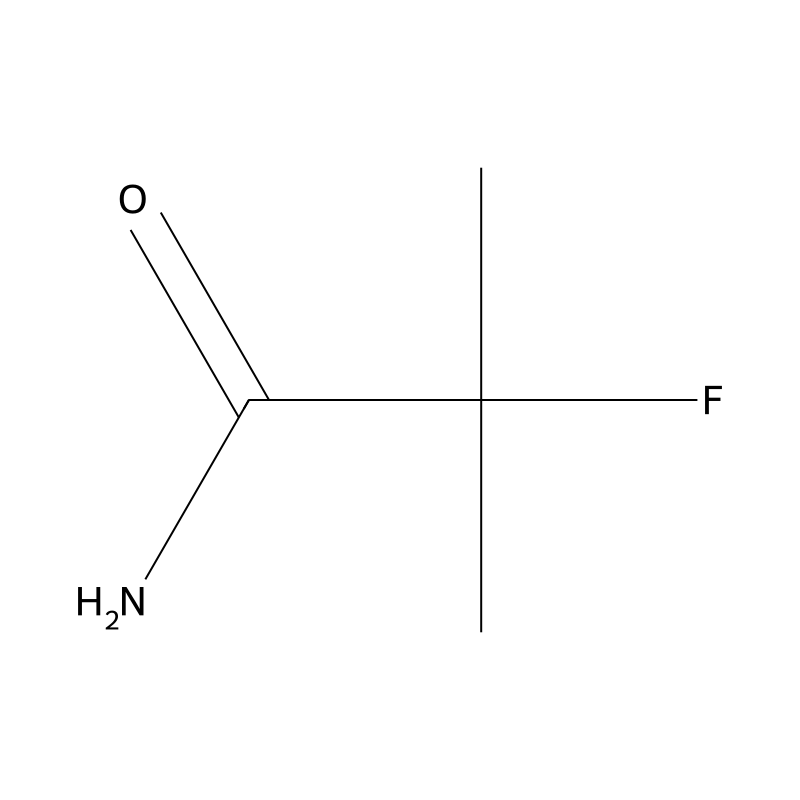

2-Fluoro-2-methylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-2-methylpropanamide is an organic compound characterized by the chemical formula . It features a fluorine atom attached to the second carbon of a branched propanamide structure, which includes a methyl group. This compound is notable for its unique properties stemming from the presence of both the fluorine and amide functional groups, which can influence its reactivity and biological activity.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.

- Hydrolysis: The amide bond can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and amine.

- Reduction: The compound can be reduced to form primary or secondary amines depending on the conditions used.

Common reagents for these reactions include bases like sodium hydroxide for hydrolysis and reducing agents such as lithium aluminum hydride for reduction.

Research indicates that 2-Fluoro-2-methylpropanamide exhibits various biological activities. It has been studied for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals. The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of compounds derived from it, potentially improving their pharmacokinetic properties. Additionally, related compounds have shown antihistaminic activity, suggesting that 2-fluoro derivatives may also possess similar biological effects .

The synthesis of 2-Fluoro-2-methylpropanamide typically involves several methods, including:

- Direct Fluorination: Starting from 2-methylpropanamide, fluorination can be achieved using reagents such as sulfur tetrafluoride or other fluorinating agents.

- Substitution Reactions: The synthesis may also involve substituting a suitable precursor compound with a fluorine source under controlled conditions.

- Acylation Reactions: Acylation of 2-fluoro-2-methylpropanoic acid with ammonia or amines can yield 2-fluoro-2-methylpropanamide.

These methods are chosen based on the desired yield and purity of the final product.

2-Fluoro-2-methylpropanamide finds applications in various fields:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

- Material Science: The compound can be utilized in developing materials with unique properties, such as polymers or coatings.

- Biochemical Research: It is used in studies examining enzyme interactions or receptor binding due to its structural characteristics.

Interaction studies involving 2-Fluoro-2-methylpropanamide focus on its binding affinity to biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with enzymes or receptors at a molecular level.

- In Vitro Assays: To evaluate its biological activity against specific targets, providing insights into its potential therapeutic effects.

Such studies are critical for understanding how modifications to the molecular structure can influence biological activity and efficacy.

Several compounds share structural similarities with 2-Fluoro-2-methylpropanamide. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Methylpropanamide | Lacks fluorine; serves as a basic amide structure. | |

| 2-Fluoroacetamide | Contains fluorine; used in similar applications but with different reactivity. | |

| N-(5-amino-2-fluorophenyl)-2-methylpropanamide | Contains an amino group; used in medicinal chemistry for more complex interactions. |

Uniqueness of 2-Fluoro-2-Methylpropanamide

What sets 2-Fluoro-2-methylpropanamide apart from these compounds is its specific combination of a fluorine atom and a branched propanamide structure, which may confer unique properties such as enhanced stability and modified interaction profiles with biological targets. This uniqueness makes it a valuable candidate for further research and application in drug development and material science.